Biotin-PEG4-Acid
Overview
Description
Biotin-PEG4-Acid is a biotinylation reagent . It can react with amine molecules in the presence of an activator like EDC or HATU . The PEG attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein . The PEG moiety also increases the solubility of Biotin-PEG conjugates considerably .
Synthesis Analysis
Biotin-PEG4-Acid is used in the synthesis of PROTAC . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular structure of Biotin-PEG4-Acid is represented by the formula C21H37N3O8S . Its molecular weight is 491.60 .Chemical Reactions Analysis
Biotin-PEG4-Acid can react with amine molecules in the presence of an activator like EDC or HATU . The PEG attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein .Physical And Chemical Properties Analysis
Biotin-PEG4-Acid is a solid substance . It is white to off-white in color . It has a molecular weight of 491.60 and its solubility is high in water, DMSO, and DMF .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
Biotin-PEG4-Acid is a biotinylation reagent which can react with amine molecules . This reaction occurs in the presence of an activator like EDC or HATU .
Methods of Application
The PEG (Polyethylene Glycol) attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein . The PEG moiety also increases the solubility of Biotin-PEG conjugates considerably .
Results or Outcomes
The use of Biotin-PEG4-Acid as a biotinylation reagent helps in increasing the solubility of Biotin-PEG conjugates . This can be particularly useful in various biological, chemical, and pharmaceutical settings .
Glycoprotein Labeling
Specific Scientific Field
This application is relevant to the field of Cell Biology .
Summary of the Application
Biotin-PEG4-Acid can be used for glycoprotein labeling . This involves biotinylating glycosylated proteins at sialic acid residues for detection or purification using streptavidin probes or resins .
Methods of Application
The reagent does not permeate membranes of whole cells, which makes it suitable for cell surface labeling . It allows for the biotinylation and isolation of cell surface glycoproteins .
Results or Outcomes
The outcome of this application is the successful labeling of glycoproteins, which can then be detected or purified using streptavidin probes or resins .
PROTAC Linker
Specific Scientific Field
This application is relevant to the field of Medicinal Chemistry .
Summary of the Application
Biotin-PEG4-Acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) .
Methods of Application
PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . Biotin-PEG4-Acid can be used to connect the two ligands in the PROTAC molecule .
Results or Outcomes
The use of Biotin-PEG4-Acid as a PROTAC linker can lead to the successful synthesis of PROTACs, which can selectively degrade target proteins . This has potential applications in drug discovery and development .
Drug Delivery
Specific Scientific Field
This application is relevant to the field of Pharmaceutical Sciences .
Summary of the Application
Biotin-PEG4-Acid can be used in drug delivery systems . The biotin moiety can bind to biotin receptors on the cell surface, facilitating the delivery of the drug to the target cells .
Methods of Application
The drug can be attached to the acid end of the Biotin-PEG4-Acid molecule, while the biotin end can bind to the biotin receptors on the cell surface . This allows for targeted delivery of the drug .
Results or Outcomes
The use of Biotin-PEG4-Acid in drug delivery systems can improve the efficiency of drug delivery and reduce side effects by targeting the drug to specific cells .
Future Directions
Biotin-PEG4-Acid is a promising compound in the field of biotinylation . Its ability to react with amine molecules and increase the solubility of Biotin-PEG conjugates makes it a valuable tool in protein research . Future research may focus on exploring its potential applications in other areas of biochemistry and molecular biology.
properties
IUPAC Name |
3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O8S/c25-18(4-2-1-3-17-20-16(15-33-17)23-21(28)24-20)22-6-8-30-10-12-32-14-13-31-11-9-29-7-5-19(26)27/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOXFFWLRKVJJX-ZWOKBUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589237 | |
Record name | 17-Oxo-21-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10,13-tetraoxa-16-azahenicosan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG4-Acid | |
CAS RN |
721431-18-1 | |
Record name | 17-Oxo-21-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10,13-tetraoxa-16-azahenicosan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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